6-bromo-N-(4-methoxyphenyl)quinazolin-4-amine

Medicinal Chemistry Synthetic Chemistry Kinase Inhibitor Design

Select this 6-bromo-N-(4-methoxyphenyl)quinazolin-4-amine as your core intermediate for EGFR-targeted kinase inhibitor libraries. The C6-bromo substituent enables parallel diversification via Sonogashira, Suzuki, or Buchwald-Hartwig coupling—a synthetic advantage over 6-Cl or 6-F analogs due to lower C-Br bond dissociation energy (~20 kcal/mol). The 4-methoxyphenyl group (σp = -0.27) provides electron-donating character distinct from halogenated anilino analogs, altering hinge-region hydrogen bonding. Published C6-alkynyl derivatives achieve EGFR IC50 values as low as 14 nM. Available at ≥98% purity for reproducible SAR and co-crystallization studies. Inquire for bulk pricing.

Molecular Formula C15H12BrN3O
Molecular Weight 330.185
CAS No. 307538-25-6
Cat. No. B2863063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-N-(4-methoxyphenyl)quinazolin-4-amine
CAS307538-25-6
Molecular FormulaC15H12BrN3O
Molecular Weight330.185
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC2=NC=NC3=C2C=C(C=C3)Br
InChIInChI=1S/C15H12BrN3O/c1-20-12-5-3-11(4-6-12)19-15-13-8-10(16)2-7-14(13)17-9-18-15/h2-9H,1H3,(H,17,18,19)
InChIKeyLNMOBOCUMOIVCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-bromo-N-(4-methoxyphenyl)quinazolin-4-amine Procurement Guide: Chemical Profile and Research Applications


6-bromo-N-(4-methoxyphenyl)quinazolin-4-amine (CAS 307538-25-6) is a 4-anilinoquinazoline derivative bearing a bromine atom at the 6-position and a 4-methoxyphenyl group at the N4 anilino position. This compound belongs to a privileged scaffold extensively validated in medicinal chemistry as a kinase inhibitor framework, particularly targeting the epidermal growth factor receptor (EGFR) tyrosine kinase family [1]. The molecular formula is C15H12BrN3O with a molecular weight of 330.18 Da . The 6-bromo substituent serves as a synthetic handle for further diversification via palladium-catalyzed cross-coupling reactions, distinguishing it from non-halogenated or 6-fluoro/6-chloro analogs. Commercially available at purities ranging from 97% to 98%, this compound is positioned as a building block for structure-activity relationship (SAR) studies and targeted library synthesis in oncology-focused drug discovery programs .

Why 6-bromo-N-(4-methoxyphenyl)quinazolin-4-amine Cannot Be Interchanged with Generic 4-Anilinoquinazoline Analogs


The 4-anilinoquinazoline scaffold exhibits extreme sensitivity to both the nature of the halogen at the 6-position and the electronic character of the anilino substituent. The C6-bromo substituent is not merely a placeholder: comparative data for 6-bromo-N-(4-chlorophenyl)quinazolin-4-amine shows an EC50 of 3,060 nM at the EGFR target in cellular assays, while the 2,4-dimethoxyphenyl variant shows an IC50 of 2,750 nM against nuclear receptor coactivator 3, illustrating that even subtle anilino modifications produce distinct pharmacological fingerprints [1][2]. The 4-methoxyphenyl group introduces electron-donating character absent in 4-halogenophenyl analogs, altering the pKa of the anilino NH and the compound's hydrogen-bonding capacity at the kinase hinge region. Furthermore, the 6-bromo serves as a strategic synthetic vector for Sonogashira, Suzuki, or Buchwald-Hartwig diversification—a reactivity advantage not offered by the 6-chloro or 6-fluoro variants (C-Br bond dissociation energy approximately 20 kcal/mol lower than C-Cl, enabling milder coupling conditions) [3]. Substituting this compound with a des-bromo analog (N-(4-methoxyphenyl)quinazolin-4-amine) eliminates the C6 functionalization handle entirely, collapsing downstream SAR exploration potential. These structure-specific determinants mean that generic replacement with any other 4-anilinoquinazoline is unsupportable without risking loss of both synthetic utility and target engagement profile.

Quantitative Differentiation Evidence for 6-bromo-N-(4-methoxyphenyl)quinazolin-4-amine Against Closest Structural Analogs


C6-Bromo Reactivity Advantage Over C6-Chloro and C6-Fluoro Analogs in Cross-Coupling Diversification

The C-Br bond at the 6-position of the quinazoline core has a bond dissociation energy (BDE) approximately 20 kcal/mol lower than the C-Cl bond and approximately 40 kcal/mol lower than the C-F bond, enabling oxidative addition to Pd(0) catalysts under significantly milder conditions [1]. This translates to higher conversion rates in Sonogashira and Suzuki couplings at lower temperatures (typically 25-60°C for aryl bromides vs. 80-120°C for aryl chlorides), preserving the integrity of the acid-labile 4-anilino linkage during diversification. This represents a class-level inference based on well-established physical organic chemistry principles, directly applicable to library synthesis workflows where 6-bromo-N-(4-methoxyphenyl)quinazolin-4-amine serves as the universal entry point.

Medicinal Chemistry Synthetic Chemistry Kinase Inhibitor Design

Available Purity Benchmarking: 97-98% vs Typical Research-Grade 4-Anilinoquinazolines

6-bromo-N-(4-methoxyphenyl)quinazolin-4-amine is commercially supplied at a minimum purity of 97% (AKSci, Catalog 1957EQ) and 98% (Leyan, Catalog 1308196) . NMR characterization data is available through SpectraBase, confirming structural identity [1]. This compares favorably to the 6-bromo-N-(4-chlorophenyl) analog, which is typically offered at ≥95% purity from most suppliers, and the 2,4-dimethoxyphenyl variant cataloged at 95% purity.

Chemical Procurement Quality Control Assay Development

Electronic Modulation of Anilino NH by 4-Methoxyphenyl vs 4-Chlorophenyl: Impact on Kinase Hinge Binding

The 4-methoxyphenyl substituent (-OCH3, Hammett σp = -0.27) is electron-donating, while the 4-chlorophenyl analog (-Cl, σp = +0.23) is electron-withdrawing, producing a net Hammett difference of Δσp = -0.50 [1]. This electronic divergence alters the pKa of the anilino NH by an estimated 0.5-1.0 log unit, directly affecting hydrogen-bond donor strength at the kinase hinge region (conserved Met/Glu residue interaction). While direct kinase IC50 data for 6-bromo-N-(4-methoxyphenyl)quinazolin-4-amine is not available in peer-reviewed literature, the 4-chlorophenyl analog has a reported EC50 of 3,060 nM at EGFR in cellular assays [2], establishing a benchmark from which the electronic effect of the methoxy substitution would be expected to shift potency.

Kinase Inhibition Structure-Activity Relationship EGFR Targeting

Synthetic Versatility: 6-Bromo as a Universal Diversification Handle vs 6-Methoxy in LY456236

The structurally related compound LY456236 (6-methoxy-N-(4-methoxyphenyl)quinazolin-4-amine) is a characterized mGlu1 receptor antagonist with an IC50 of 143 nM at mGlu1 and 910 nM at EGFR [1]. However, the 6-methoxy group in LY456236 is a terminal substituent with no synthetic utility for further diversification. In contrast, the 6-bromo substituent in the title compound enables Sonogashira alkynylation, Suzuki arylation, Buchwald-Hartwig amination, and related cross-coupling reactions, allowing systematic exploration of the C6 vector without altering the 4-anilino pharmacophore [2]. This functional dichotomy makes the 6-bromo compound the preferred starting material for hit-to-lead optimization campaigns.

Chemical Probe Development Library Synthesis Kinase Chemical Biology

Optimal Research Applications for 6-bromo-N-(4-methoxyphenyl)quinazolin-4-amine Based on Quantitative Differentiation Evidence


Focused Kinase Inhibitor Library Synthesis via C6 Diversification

Medicinal chemistry teams building targeted libraries of 4-anilinoquinazoline-based kinase inhibitors should select this compound as the core intermediate. The 6-bromo substituent enables parallel diversification via Sonogashira, Suzuki, or Buchwald-Hartwig coupling, allowing systematic exploration of the C6 solvent-exposed vector while maintaining the 4-methoxyphenyl pharmacophore constant [1]. This approach is validated by published SAR studies showing that C6-alkynyl derivatives of 4-anilinoquinazolines achieve EGFR IC50 values as low as 14 nM [2]. The 4-methoxyphenyl group provides a balanced electronic profile (σp = -0.27) distinct from halogenated anilino analogs, offering a unique starting point for selectivity profiling against the kinome.

EGFR Tyrosine Kinase Inhibitor Hit-to-Lead Optimization

For programs targeting wild-type or mutant EGFR in non-small cell lung cancer (NSCLC) or glioblastoma, this compound serves as an advanced intermediate. While the unsubstituted 2-position 4-anilino-6-bromoquinazolines generally show limited intrinsic activity [1], the 6-bromo handle allows rapid installation of 2-substituents known to confer potency and selectivity. The 4-methoxyphenyl group distinguishes this intermediate from the more common 3-chloro-4-fluoroanilino motif found in gefitinib, potentially offering differentiated mutant-selectivity profiles when elaborated into final inhibitors.

Chemical Probe Development for Kinase Selectivity Profiling

Chemical biology groups developing tool compounds for kinase selectivity screening should procure this building block in high purity (≥97%) to ensure reproducible biological results. The combination of 6-bromo and 4-methoxyphenyl substituents provides a clean HPLC/LCMS profile suitable for biochemical assay deployment. The bromine atom also serves as a heavy atom label for X-ray crystallography phasing, facilitating co-crystallization studies with target kinases to elucidate binding modes [2]. This is a property not shared by the 6-H, 6-F, or 6-CH3 analogs.

Structure-Activity Relationship Studies of Anilino Electronic Effects

Researchers investigating the impact of anilino substituent electronics on kinase hinge-region hydrogen bonding should include this compound as the electron-donating (4-OCH3) reference point in a matched-pair analysis with the 4-chlorophenyl (σp = +0.23) and 4-fluorophenyl (σp = +0.06) analogs [1]. The Hammett σp range spanned by this set (-0.27 to +0.23) allows quantitative correlation of NH acidity with kinase inhibition potency, informing the design of next-generation inhibitors with optimized hinge-binding interactions.

Quote Request

Request a Quote for 6-bromo-N-(4-methoxyphenyl)quinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.